
2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide
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Overview
Description
2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fusion of benzene and imidazole rings. This particular compound has shown potential in various scientific research applications, including medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide typically involves the following steps:
Preparation of 5,6-dimethyl-1H-1,3-benzimidazole: : This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Chlorination: : The benzimidazole derivative is then chlorinated to introduce the chlorine atom at the desired position.
Amide Formation: : Finally, the chlorinated benzimidazole is reacted with benzenecarboxylic acid chloride in the presence of a base to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzimidazoles or amides.
Scientific Research Applications
Medicinal Chemistry: : It has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response.
Biology: : Its antimicrobial properties have been explored, making it a candidate for developing new antibiotics.
Industry: : It can be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which 2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide exerts its effects involves the inhibition of mPGES-1. By blocking this enzyme, the compound reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation. The molecular targets include the active site of mPGES-1, where the compound binds and prevents the conversion of COX product PGH2 into PGE2.
Comparison with Similar Compounds
Similar Compounds
CAY10678: : Another benzimidazole derivative with similar anti-inflammatory properties.
Indole derivatives: : These compounds share structural similarities and have diverse biological activities.
Biological Activity
2-Chloro-N-((5,6-dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide (CAS Number: 338410-60-9) is a compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds have gained prominence in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C17H16ClN3O, with a molar mass of 313.78 g/mol. It features a chloro group and a benzimidazole moiety that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H16ClN3O |
Molar Mass | 313.78 g/mol |
CAS Number | 338410-60-9 |
Antimicrobial Activity
Benzimidazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that certain benzimidazole derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens were found to be comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer properties. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression. For example, certain benzimidazole derivatives have been reported to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Studies have highlighted the potential of this compound in cancer therapy. Its mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups (like chlorine) and specific substitutions on the benzimidazole ring significantly influence their pharmacological profiles.
Research has identified that:
- Chloro substitutions enhance the antimicrobial properties.
- Dimethyl groups on the benzimidazole ring improve bioavailability and therapeutic efficacy .
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- Antibacterial Efficacy : A study assessed the antibacterial activity of this compound against several strains including E. coli and S. aureus, reporting MIC values that demonstrate its potential as a viable alternative to conventional antibiotics .
- Anticancer Activity : In vivo experiments showed that this compound could reduce tumor size in animal models by inducing apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-chloro-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-5-3-4-6-13(12)18/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFPFZKQWLOWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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